2-Hydrazino-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

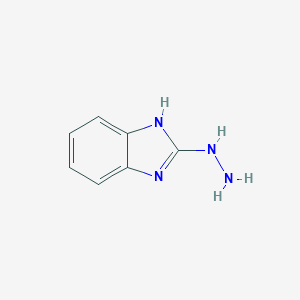

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYWNZBZXDJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164704 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15108-18-6 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15108-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-Hydrazino-1H-benzimidazole

Direct synthesis focuses on the introduction of the hydrazino (-NHNH2) group onto the benzimidazole (B57391) core, typically by displacing a leaving group at the C-2 position.

Hydrazine (B178648) hydrate (B1144303) is the key reagent used to introduce the hydrazino moiety. It acts as a potent nucleophile in substitution reactions with various precursors.

The synthesis of N-1 substituted derivatives, such as 1-isobutyl-2-hydrazino-1H-benzimidazole, does not typically proceed by direct reaction of a simple 1-substituted-1H-benzimidazole with hydrazine hydrate. nih.gov Instead, the synthesis generally involves a multi-step sequence where the 2-position is first functionalized with a suitable leaving group (such as a thiol, sulfonic acid, or chloro group). This functionalized intermediate is then N-alkylated at the 1-position, followed by reaction with hydrazine hydrate to install the hydrazino group. Alternatively, this compound can be synthesized first and subsequently alkylated at the N-1 position.

A direct and efficient method for preparing this compound involves the nucleophilic substitution of a chlorine atom from 2-chloro-1H-benzo[d]imidazole. The reaction is typically carried out by refluxing a mixture of the chloro derivative with hydrazine hydrate in an alcoholic solvent like ethanol (B145695). derpharmachemica.com This process yields the desired product in good yields after several hours of reaction time. derpharmachemica.com For instance, reacting 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol for six hours under reflux conditions has been reported to produce 2-hydrazinyl-1H-benzo[d]imidazole with a 75% yield. derpharmachemica.com

1H-Benzimidazolyl-2-sulfonic acid serves as an effective precursor for the synthesis of this compound. The sulfonic acid group is readily displaced by the hydrazine moiety. This transformation is achieved by refluxing the sulfonic acid with an excess of hydrazine hydrate for approximately three hours. sci-hub.seresearchgate.netnih.gov Upon cooling the reaction mixture, the product crystallizes and can be isolated by filtration. sci-hub.seresearchgate.net This method has been reported to provide high yields, with some studies achieving 76-81%. sci-hub.seresearchgate.net The 1H-benzimidazolyl-2-sulfonic acid starting material is itself conveniently prepared by the oxidation of 1H-benzimidazole-2-thiol using an oxidizing agent like potassium permanganate (B83412) in an alkaline solution. sci-hub.senih.gov

Starting from the readily available 2-mercapto-1H-benzimidazole (also known as 1H-benzimidazole-2-thiol), this compound can be synthesized through a two-step process. The first step involves the S-alkylation of the mercapto group. For example, reacting 1H-benzimidazole-2-thiol with ethyl bromoacetate (B1195939) or chloroacetyl chloride yields an S-substituted intermediate like ethyl 2-(1H-benzimidazol-2-ylthio)acetate. sci-hub.sechemijournal.com

The subsequent step is the hydrazinolysis of this intermediate. Interestingly, when the ethyl thioacetate (B1230152) derivative is condensed with hydrazine hydrate in an ethanol medium, the reaction often leads directly to this compound, rather than the expected 2-(1H-benzimidazol-2-ylthio)acetohydrazide. sci-hub.seresearchgate.net This indicates a cleavage of the ethyl thioacetate group during the reaction. sci-hub.seresearchgate.net A similar direct conversion has been observed in the synthesis of 2-hydrazino-6-methoxy-benzimidazole from 2-mercapto-6-methoxy-benzimidazole and hydrazine hydrate. semanticscholar.org

The efficiency of synthesizing this compound is highly dependent on the chosen precursor and the reaction conditions. Key parameters include the solvent, temperature, reaction time, and the molar ratio of reactants. Ethanol is a commonly used solvent for these transformations, and reactions are typically run at reflux temperature to ensure a sufficient reaction rate. derpharmachemica.comsci-hub.se An excess of hydrazine hydrate is often employed to drive the reaction to completion, especially when starting from the sulfonic acid precursor. sci-hub.seresearchgate.netnih.gov Reaction times vary from 3 to 6 hours depending on the reactivity of the starting material. derpharmachemica.comsci-hub.se

The following table summarizes the typical reaction conditions for the different synthetic pathways.

| Precursor | Reagents | Solvent | Conditions | Time (h) | Yield (%) | Citations |

| 2-Chloro-1H-benzo[d]imidazole | Hydrazine Hydrate | Ethanol | Reflux | 6 | 75% | derpharmachemica.com |

| 1H-Benzimidazolyl-2-sulfonic acid | Hydrazine Hydrate (excess) | None/Ethanol | Reflux | 3 | 76-81% | sci-hub.seresearchgate.netnih.govmdpi.com |

| 2-(1H-Benzimidazol-2-ylthio)acetate | Hydrazine Hydrate | Ethanol | Reflux | 4 | 63% | sci-hub.se |

Condensation Reactions with Hydrazine Hydrate Precursors

Derivatization and Subsequent Chemical Transformations of this compound

The hydrazine group in this compound is the focal point for derivatization, enabling the synthesis of numerous compounds through condensation and cyclization reactions.

One of the most fundamental transformations of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to yield the corresponding hydrazones. This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. sci-hub.senih.gov

The condensation of this compound with various aromatic aldehydes, including substituted benzaldehydes, is a widely employed synthetic strategy. sci-hub.senih.gov This reaction is typically carried out by refluxing equimolar amounts of the hydrazine and the aldehyde in ethanol. sci-hub.se The resulting products, 2-(2-arylmethylene)-1-(1H-benzimidazol-2-yl)hydrazines, often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. sci-hub.se A range of substituted benzaldehydes, including those with fluoro, hydroxy, and methoxy (B1213986) groups, have been successfully used in this condensation. sci-hub.senih.gov For instance, the reaction with 2-nitrobenzaldehyde (B1664092) in refluxing n-propyl alcohol with a few drops of glacial acetic acid yields the corresponding hydrazone derivative. tsijournals.com

Table 1: Examples of Hydrazone Derivatives from this compound and Aromatic Aldehydes

| Aldehyde Reactant | Resulting Hydrazone Derivative | Reference |

| 2-Fluorobenzaldehyde | 2-(2-Fluorobenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine | sci-hub.se |

| 3-Hydroxybenzaldehyde | 2-(3-Hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone | sci-hub.se |

| 2-Nitrobenzaldehyde | N/A | tsijournals.com |

| Substituted Benzaldehydes | 2-(2-Arylmethylene)-1-(1H-benzimidazol-2-yl)hydrazines | sci-hub.se |

| Hydroxyl- and Methoxy-benzaldehydes | 1H-benzimidazole-2-yl hydrazones | nih.gov |

This table is based on data from the provided text and does not represent an exhaustive list.

Similar to aldehydes, ketones also react with this compound to form hydrazones. tandfonline.com For example, the reaction with acetylacetone (B45752) can lead to the formation of 2-(1-pyrazolyl) derivatives. researchgate.net The reaction conditions for condensation with ketones are generally similar to those used for aldehydes, often involving refluxing in a suitable solvent. tandfonline.com

Table 2: Examples of Hydrazone Derivatives from this compound and Ketones

| Ketone Reactant | Resulting Derivative | Reference |

| Acetylacetone | 2-(1-Pyrazolyl) derivatives | researchgate.net |

| Various Ketones | Hydrazones | tandfonline.com |

This table is based on data from the provided text and does not represent an exhaustive list.

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. These cyclization reactions often involve the use of specific reagents to construct new rings onto the benzimidazole framework.

This compound can be a precursor for the synthesis of triazole and triazinone rings. For instance, reacting 2-hydrazinobenzimidazole with carbon disulfide in ethanolic sodium hydroxide (B78521) solution can afford a triazolethione. researchgate.net Additionally, treatment with thionyl chloride or ethyl bromoacetate in the presence of sodium ethoxide can lead to the formation of a triazine derivative. researchgate.net Another approach involves the reaction of 2-chloro-1-cyanomethyl benzimidazole with hydrazine hydrate, which preferentially forms 3-hydrazino-1,2,4-triazino[4,3-a]benzimidazole. tandfonline.com This triazino-benzimidazole can then be further reacted with organic acids to produce fused triazole systems. tandfonline.com

Thiazolidinone rings can be fused to the benzimidazole system through multi-step sequences starting from this compound. A common method involves the cyclization of a hydrazone derivative with mercaptoacetic acid. tsijournals.com For example, the hydrazone formed from 2-hydrazinobenzimidazole and 2-nitrobenzaldehyde can be cyclized with mercaptoacetic acid to yield a thiazolidinone derivative. tsijournals.com Another synthetic route involves the reaction of a thiosemicarbazide, derived from the corresponding hydrazide, with an α-haloester like ethyl bromoacetate in the presence of a base. jrespharm.com

Cyclization Reactions to Form Fused Heterocyclic Systems

Generation of Pyrazole (B372694) and Tetrazole Derivatives

The reaction of this compound with various reagents provides facile routes to pyrazole and tetrazole ring systems.

Pyrazole Derivatives: The synthesis of pyrazole derivatives often involves the condensation of this compound with β-dicarbonyl compounds. For instance, the reaction with acetylacetone can lead to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole. derpharmachemica.com The reaction conditions, such as the use of acidic or neutral media, can influence the outcome, with acidic conditions sometimes favoring the formation of hydrazones as intermediates. researchgate.net The general approach involves a cyclocondensation reaction where the hydrazino group attacks the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. nih.govmdpi.com

A study detailed the reaction of a dicarbonyl derivative of benzimidazole with hydrazine hydrate to yield a pyrazole derivative, specifically 2-(3,5-dimethyl-4H-pyrazol-4-ylidene)-2,3-dihydro-1H-benzo[d]imidazole. derpharmachemica.com Another approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives, which proceeds through a Michael addition followed by cyclization and oxidation to afford the pyrazole ring. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzimidazole | derpharmachemica.com |

| Benzimidazol-2-thione derivative | Acetylacetone, then Hydrazine hydrate | 2-(3,5-dimethyl-4H-pyrazol-4-ylidene)-2,3-dihydro-1H-benzo[d]imidazole | derpharmachemica.com |

| α,β-Unsaturated Ketones | Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazoles | nih.gov |

Tetrazole Derivatives: The construction of a tetrazole ring from this compound can be achieved through reactions involving sources of nitrogen, such as sodium azide (B81097). For instance, 2-chloro-1H-benzo[d]imidazole, which can be synthesized from the corresponding thione, reacts with sodium azide in dimethylformamide to yield the tetrazole-fused benzimidazole system. derpharmachemica.com The general synthesis of tetrazoles often involves the reaction of nitriles or their precursors with azides. researchgate.netugm.ac.idacs.org In the context of benzimidazoles, a precursor like 2-chloro-1H-benzimidazole can be converted to a tetrazole derivative. derpharmachemica.com

Construction of Oxadiazole Systems

The hydrazino group of this compound is a key functional group for the synthesis of 1,3,4-oxadiazole (B1194373) rings. A common method involves the conversion of the hydrazino group to a hydrazide, followed by cyclization.

For example, 2-substituted-1H-benzimidazoles can be reacted with ethyl chloroacetate, and the resulting ester is then treated with hydrazine hydrate to form the corresponding acetohydrazide. nih.gov This hydrazide can then undergo cyclization with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride, to yield 2-substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl}methyl]-1H-benzimidazole. nih.gov

Another approach involves the reaction of a benzimidazole carbohydrazide (B1668358) with carbon disulfide in the presence of a base, which leads to the formation of an oxadiazole-thione intermediate. acs.org This intermediate can be further functionalized. The synthesis of 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazoles has been reported starting from benzimidazole-2-carboxylic acid, which is converted to the corresponding hydrazide and then cyclized. researchgate.net

Table 2: Synthesis of Oxadiazole Derivatives

| Starting Material | Key Reagents | Product Type | Reference |

| 2-Substituted-1H-benzimidazole | Ethyl chloroacetate, Hydrazine hydrate, Carboxylic acid, POCl₃ | 2-Substituted-1-[{(5-substituted)-1,3,4-oxadiazol-2-yl}methyl]-1H-benzimidazole | nih.gov |

| 2-(4-substitutedphenyl)-1H-benzimidazole-6-carbohydrazide | Carbon disulfide, NaOH | Oxadiazole-thione intermediate | acs.org |

| Benzimidazole-2-carboxylic acid | Hydrazine hydrate, Substituted benzoic acid | 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazole | researchgate.net |

Nucleophilic Substitution Reactions of the Hydrazino Moiety

The hydrazino group in this compound is a potent nucleophile and readily participates in substitution reactions. scbt.comsmolecule.com A primary example is its reaction with electrophiles. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form hydrazides.

One of the most common transformations is the condensation reaction with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reaction is typically carried out by refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol. sci-hub.se The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic modifications or as final products with biological activities. The formation of the azomethine bond is a key characteristic of this reaction. nih.gov

The synthesis of 1H-benzimidazol-2-yl hydrazones from this compound and various substituted benzaldehydes has been extensively reported. researchgate.netsci-hub.se These reactions are generally high-yielding and proceed under mild conditions.

Oxidation and Reduction Pathways

The hydrazino group of this compound is susceptible to both oxidation and reduction.

Oxidation: Oxidation of 2-hydrazinobenzimidazoles can lead to different products depending on the oxidizing agent and reaction conditions. For example, aerobic oxidation in ethanol can result in the formation of symmetrical formazans. researchgate.net The oxidation process is believed to proceed through the formation of a hetarenediazonium salt intermediate. researchgate.net Oxidation can also lead to the elimination of the hydrazino group. For instance, reaction with azobenzene (B91143) at high temperatures can result in the formation of 2-H-benzazoles. researchgate.net The use of oxidizing agents like potassium permanganate can lead to the formation of corresponding oxides.

Reduction: While less commonly explored, the hydrazino group can undergo reduction. However, a notable reaction is the unexpected reduction of other parts of the molecule by hydrazine. For example, 2-(1-chloroethyl)benzimidazoles have been reported to be reduced to 2-ethylbenzimidazoles by hydrazine hydrate. researchgate.net This highlights the reducing potential of the hydrazine moiety under certain conditions.

Sulfonamide Derivatization

The amino group of the hydrazino moiety, or a precursor amino group on the benzimidazole ring, can be derivatized to form sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

For instance, 2-aminobenzimidazole, a precursor to this compound, can be reacted with benzenesulfonyl chloride to form N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide. Alternatively, sulfonation of the benzimidazole ring itself can be a pathway to introduce a sulfonic acid group, which can then be converted to a sulfonyl chloride and subsequently reacted with an amine.

The synthesis of sulfonamide derivatives is of significant interest due to their wide range of pharmacological activities. ekb.eg The reaction conditions for sulfonylation often involve a base like triethylamine (B128534) in a solvent such as dichloromethane.

Biological Activities and Pharmacological Investigations of 2 Hydrazino 1h Benzimidazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-Hydrazino-1H-benzimidazole, particularly its hydrazone derivatives, have demonstrated a broad spectrum of antimicrobial activities. These compounds have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Hydrazone derivatives of this compound have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a series of 2-Cl-benzimidazole derivatives, which can be synthesized from a benzimidazole (B57391) precursor, showed promising activity against S. aureus and E. coli with Minimum Inhibitory Concentration (MIC) values as low as 6.2 µg/mL and 3.1 µg/mL, respectively. researchgate.net Similarly, novel hydrazide–hydrazones derived from benzimidazole displayed potent antibacterial activity against S. aureus, B. subtilis, and E. coli, with some compounds showing significantly lower MIC values compared to the reference drug cefadroxil. nih.gov

The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the phenyl ring of the hydrazone moiety. The presence of electron-withdrawing or electron-donating groups can modulate the biological activity. nih.gov The structural diversity enabled by the hydrazone linkage allows for the fine-tuning of antibacterial potency. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 2-Cl-benzimidazole derivatives | 6.2 µg/mL | researchgate.net |

| Escherichia coli (Gram-negative) | 2-Cl-benzimidazole derivatives | 3.1 µg/mL | researchgate.net |

| Staphylococcus aureus | Benzimidazole-derived hydrazide-hydrazone | 0.032 µM | nih.gov |

| Bacillus subtilis | Benzimidazole-derived hydrazide-hydrazone | 0.032 µM | nih.gov |

| Escherichia coli | Benzimidazole-derived hydrazide-hydrazone | 0.032 µM | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Research has shown that these compounds can be effective against various fungal pathogens, including species of Fusarium and Rhizoctonia, which are significant plant pathogens. A series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi, with some compounds showing strong growth inhibition. researchgate.net For instance, certain derivatives exhibited significant activity against Fusarium solani. researchgate.net

Other studies have focused on human fungal pathogens. For example, newly synthesized benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential, particularly against Candida glabrata. nih.gov The antifungal activity of these derivatives is also structure-dependent, with substitutions on the benzimidazole ring playing a crucial role in their efficacy. nih.gov

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed. The structural similarity of the benzimidazole core to purine (B94841) nucleosides suggests that these compounds may interfere with nucleic acid and protein synthesis. The hydrazone moiety (-NH-N=CH-) is a key pharmacophore that can form hydrogen bonds with active sites of various enzymes, potentially disrupting essential biological processes. nih.gov

Molecular docking studies have suggested that these compounds can bind to crucial bacterial and fungal enzymes. For example, active hydrazone derivatives have shown interactions with bacterial protein targets like tyrosyl-tRNA synthetase and fungal targets such as 14α-demethylase. nih.govnih.gov Disruption of these enzymes' functions can lead to the inhibition of microbial growth.

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. For derivatives of this compound, MIC values have been reported across a range of bacteria and fungi. As mentioned earlier, certain 2-Cl-benzimidazole derivatives exhibited MICs of 3.1 to 6.2 μg/mL against E. coli and other bacteria. researchgate.net Some of the most potent hydrazide-hydrazone derivatives have shown MIC values as low as 0.002–0.98 µg/mL against Gram-positive bacteria. nih.gov In the context of antifungal activity, some benzimidazole-1,2,4-triazole derivatives displayed MIC values of 0.97–1.95 μg/mL against Candida species. nih.gov These values indicate significant antimicrobial potential, often comparable to or even exceeding that of standard antimicrobial drugs. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives

| Compound Class | Microorganism | MIC Value | Reference |

|---|---|---|---|

| 2-Cl-benzimidazole derivatives | Escherichia coli | 3.1 µg/mL | researchgate.net |

| 2-Cl-benzimidazole derivatives | Staphylococcus aureus | 6.2 µg/mL | researchgate.net |

| Hydrazide-hydrazones | Gram-positive bacteria | 0.002–0.98 µg/mL | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 µg/mL | nih.gov |

Anticancer and Antiproliferative Properties

The benzimidazole scaffold is a constituent of several approved anticancer drugs, and derivatives of this compound have also been explored for their potential as anticancer agents.

A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that derivatives of this compound can trigger apoptosis in various cancer cell lines. nih.govnih.gov For instance, a study on 1H-benzimidazol-2-yl hydrazones revealed their pro-apoptotic potential in the human breast cancer cell line MDA-MB-231. nih.gov Immunofluorescent and DAPI staining confirmed the induction of apoptosis by these compounds. nih.gov

The apoptotic pathway can be initiated through various mechanisms, including the disruption of microtubule dynamics, which is crucial for cell division. Some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.govnih.gov Furthermore, certain derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.gov

One study reported that a newly synthesized derivative of 2-(1H-benzimidazol-2-yl)-N-(substituted)hydrazine-carbothioamide was found to be more active than the standard chemotherapy drug doxorubicin (B1662922) against the MCF-7 breast cancer cell line, with an IC50 value of 3.241µM compared to 17.12µM for doxorubicin. researchgate.net This highlights the potential of these compounds as potent antiproliferative agents.

Modulation of Tubulin Polymerization

Derivatives of this compound, specifically 1H-benzimidazol-2-yl hydrazones, have been identified as inhibitors of tubulin polymerization. nih.govjapsr.in Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for essential cellular functions, including the formation of the mitotic spindle during cell division. wisdomlib.org Disruption of microtubule dynamics is a validated strategy for cancer chemotherapy.

In vitro studies using porcine tubulin demonstrated that these hydrazone derivatives interfere with the microtubule assembly process. nih.govwisdomlib.org The compounds were found to prolong the nucleation phase and decrease the rate of tubulin polymerization. nih.govwisdomlib.org This inhibitory effect is comparable to that of nocodazole, a well-known tubulin-destabilizing agent. nih.gov Molecular docking studies suggest that these hydrazones may bind to the colchicine-binding site on tubulin, a key location for many tubulin polymerization inhibitors. nih.govwisdomlib.org The ability of these compounds to interfere with microtubule formation is considered a primary mechanism underlying their antiparasitic and anticancer effects. japsr.in

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7 breast cancer cells, AR-230 leukemia cells)

The antiproliferative activity of 1H-benzimidazol-2-yl hydrazones has been evaluated against several human cancer cell lines, including MCF-7 (breast adenocarcinoma) and AR-230 (human leukemia). nih.govwisdomlib.orgnih.gov These compounds have demonstrated significant antineoplastic activity, often in low micromolar concentrations. wisdomlib.org

Research has shown that the cytotoxic effect is influenced by the substitution pattern on the phenyl ring of the hydrazone moiety. wisdomlib.org For instance, a trimethoxy-substituted derivative and positional isomers containing both hydroxy and methoxy (B1213986) groups were identified as particularly potent. wisdomlib.org These specific derivatives exhibited IC₅₀ values similar to the established anticancer agent podophyllotoxin (B1678966) in both MCF-7 and AR-230 cell lines. wisdomlib.org Furthermore, these active compounds displayed a high degree of selectivity, being more toxic to malignantly transformed cells than to normal fibroblast cells (3T3 and CCL-1). nih.govwisdomlib.org This selective cytotoxicity highlights their potential as leads for developing new anticancer therapies. wisdomlib.org

| Compound Type | Cell Line | Activity Level | Reference Compound | Source |

|---|---|---|---|---|

| Trimethoxy substituted derivative (1i) | MCF-7, AR-230 | IC₅₀ similar to reference | Podophyllotoxin | wisdomlib.org |

| Hydroxy/methoxy substituted isomers (1j, 1k) | MCF-7, AR-230 | IC₅₀ similar to reference | Podophyllotoxin | wisdomlib.org |

| General 1H-benzimidazol-2-yl hydrazones | MCF-7, AR-230 | Marked antineoplastic activity | N/A | nih.govwisdomlib.org |

Anthelmintic Applications

In Vitro Activity against Parasitic Helminths (e.g., Trichinella spiralis larvae)

A significant area of investigation for this compound derivatives has been their application as anthelmintic agents. Numerous studies have documented the potent in vitro larvicidal activity of 1H-benzimidazol-2-yl hydrazones against the muscle larvae of Trichinella spiralis, the causative agent of trichinellosis. nih.govhrpub.orgdovepress.com

The research indicates that the effectiveness of these compounds is highly dependent on their chemical structure, particularly the substituents on the arylidene moiety. dovepress.com Derivatives bearing hydroxyl and/or methoxyl groups have shown remarkable activity. hrpub.orgdovepress.com Specifically, compounds with two or three hydroxyl groups on the phenyl ring were found to be exceptionally effective. japsr.inhrpub.org For example, the 2,3-dihydroxy and 3,4-dihydroxy substituted hydrazones were reported to kill 100% of the parasitic larvae after a 24-hour incubation period. hrpub.orgdovepress.com This potent activity underscores the favorable combination of the benzimidazole and hydrazone pharmacophores for anti-Trichinella spiralis action. dovepress.com

Comparative Efficacy with Clinically Utilized Anthelmintic Agents (e.g., Albendazole (B1665689), Ivermectin)

In direct comparative studies, newly synthesized 1H-benzimidazol-2-yl hydrazones have demonstrated superior in vitro efficacy against T. spiralis larvae compared to clinically used anthelmintic drugs. hrpub.orgdovepress.commdpi.com All tested hydrazones in one study proved to be more active than both albendazole and ivermectin under the experimental conditions. hrpub.orgdovepress.com

While albendazole and ivermectin showed limited larvicidal effects after 24 and 48 hours of exposure, several hydrazone derivatives achieved significantly higher, and in some cases complete, elimination of the larvae within the same timeframe. japsr.in For instance, compounds 5b and 5d (a 2,3-dihydroxy and a 3,4-dihydroxy derivative, respectively) achieved 100% effectiveness at concentrations of 50 and 100 µg/ml after 24 hours. hrpub.orgdovepress.com In contrast, albendazole and ivermectin showed much lower efficacy under the same conditions. japsr.in This superior in vitro performance suggests that these derivatives are promising candidates for the development of new anthelmintic therapies. mdpi.com

| Compound | Effectiveness (%) at 50 µg/ml | Effectiveness (%) at 100 µg/ml | Source |

|---|---|---|---|

| Hydrazone 5b (2,3-dihydroxy) | 100.00 | 100.00 | hrpub.orgdovepress.com |

| Hydrazone 5d (3,4-dihydroxy) | 100.00 | 100.00 | hrpub.orgdovepress.com |

| Albendazole (Reference) | 10.68 | 14.63 | japsr.in |

| Ivermectin (Reference) | 45.39 | 62.17 | japsr.in |

Anticonvulsant Potential

Evaluation through Preclinical Seizure Models (e.g., Maximal Electroshock Test, Subcutaneous Pentylenetetrazole Test)

The structural versatility of the benzimidazole scaffold has also led to its exploration for neuropharmacological applications, including anticonvulsant activity. hrpub.org Derivatives based on the this compound core have been synthesized and evaluated for their ability to prevent seizures in established preclinical models. nih.govnih.govhrpub.org

The two most widely adopted screening models for this purpose are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govhrpub.org The MES model is generally indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test is useful for identifying agents that can raise the seizure threshold. A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and screened using these models. nih.govnih.govhrpub.org Several compounds from this series exhibited potent anticonvulsant activity in both the MES and scPTZ tests, indicating a broad spectrum of action against convulsions. nih.govnih.gov

| Derivative Series | Preclinical Model | Observed Activity | Source |

|---|---|---|---|

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Maximal Electroshock (MES) Test | Potent anticonvulsant results observed for specific compounds (4e, 4f, 4g, 4h, 4j). | nih.govnih.gov |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Subcutaneous Pentylenetetrazole (scPTZ) Test | Potent anticonvulsant results observed for specific compounds (4e, 4f, 4g, 4h, 4j). | nih.govnih.gov |

Contribution of Hydrogen-Bonding Interactions to Anticonvulsant Activity

The anticonvulsant effects of benzimidazole derivatives are significantly influenced by their molecular structure. Key pharmacophoric elements essential for this activity include an aryl binding site, an electron donor group, and a hydrogen-bonding domain. hrpub.org The presence of a hydrogen-bonding region is considered a crucial requirement for potent anticonvulsant activity. hrpub.org

Molecular docking studies have further elucidated this relationship. These computational analyses show that benzimidazole derivatives can interact with biological targets, such as voltage-gated sodium channels, through hydrogen bonds. jpionline.org For instance, specific derivatives have been observed to form hydrogen bond conformations with amino acid residues like Phenylalanine (PHE) and Leucine (LEU) within the target protein, contributing to their inhibitory action and potential anticonvulsant effects. jpionline.org The design and synthesis of novel 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides have been based on incorporating these essential pharmacophoric features. nih.gov

Antioxidant Capacity

Derivatives of this compound have demonstrated notable antioxidant capabilities in various in vitro models.

The antioxidant activity of a series of newly synthesized 1H-benzimidazol-2-yl hydrazones has been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govrsc.org The studies revealed that the scavenging ability of these compounds is dependent on their specific chemical structures. nih.govresearchgate.net

Notably, derivatives featuring di- and trihydroxy substitutions on the phenyl ring were identified as the most potent radical scavengers. nih.govrsc.org Specifically, 2,3- and 3,4-dihydroxy hydrazone derivatives proved to be the most effective in both the DPPH and ABTS systems. nih.govrsc.org The presence of both methoxy and hydroxy groups on the phenyl ring also led to a significant increase in scavenging activity compared to derivatives with only methoxy or a single hydroxy group. nih.gov

| Compound | Substituent Group | ABTS C-50 (µmol/L) | DPPH C-50 (µmol/L) |

|---|---|---|---|

| 5a | 2-hydroxyphenyl | 14.80 | > 20 |

| 5b | 2,3-dihydroxyphenyl | 4.15 | 6.12 |

| 5d | 3,4-dihydroxyphenyl | 4.50 | 5.80 |

| 5f | 2-methoxyphenyl | 14.80 | > 20 |

| 5j | 4-hydroxy-3-methoxyphenyl | 7.80 | 10.20 |

| Melatonin (Reference) | N/A | 17.50 | > 20 |

| Quercetin (Reference) | N/A | 2.10 | 3.20 |

The protective effects of 1H-benzimidazole-2-yl hydrazones against oxidative damage have been assessed in a model system using iron-induced peroxidation of lecithin (B1663433). nih.gov Lecithin, a biologically relevant molecule, is used as an oxidizable substrate, and the extent of molecular damage is measured spectrophotometrically. researchgate.net

In these studies, most of the tested hydrazone derivatives demonstrated a significant protective effect against ferrous iron-induced peroxidation. nih.gov This was indicated by lower absorbance values at 532 nm in samples containing the compounds compared to controls, signifying a decrease in the extent of molecular damage. nih.govresearchgate.net The di- and trihydroxy substituted hydrazones showed an excellent protective effect, with some derivatives exhibiting a protective capacity equal to that of the reference compound, quercetin. nih.gov In contrast, derivatives with only methoxyphenyl substitutions showed a lesser protective effect. nih.gov

| Compound | Substituent Group | % of Molecular Damage |

|---|---|---|

| Control | N/A | 100% |

| 5a | 2-hydroxyphenyl | ~50% |

| 5d | 3,4-dihydroxyphenyl | ~20% |

| 5e | 3,4,5-trihydroxyphenyl | ~20% |

| 5f | 2-methoxyphenyl | ~50% |

| Quercetin (Reference) | N/A | ~20% |

Other Pharmacological Profiles

Certain benzimidazole derivatives have been investigated for their anti-inflammatory properties, showing promising results in preclinical models. nih.gov The carrageenan-induced paw edema test in rats, a standard model for evaluating anti-inflammatory activity, has been used to assess these compounds. nih.govresearchgate.net

In one study, a novel derivative, 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide (MBNHYD), exhibited significant anti-inflammatory activity that was comparable to the standard drug ibuprofen (B1674241) at all observed time points. nih.gov Further studies on other benzimidazole derivatives have demonstrated a dose-dependent reduction in arthritis severity and paw edema. researchgate.net These effects are associated with a significant decrease in the levels of key inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net These findings suggest that benzimidazole derivatives hold potential as therapeutic agents for inflammatory conditions. nih.govresearchgate.net

The benzimidazole scaffold has also been a basis for the development of compounds with antiviral activity. nih.gov A range of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated for their activity against a panel of viruses. nih.gov

The research showed that many of these compounds exhibited potent activity, particularly against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Moderate activity was also observed for some derivatives against other viruses, including Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The specific antiviral activity was influenced by the nature of the substituent at position 1 of the benzimidazole ring, with bulkier groups like (quinolizidin-1-yl)alkyl residues showing a distinct activity profile. nih.gov Other studies have also reported on the anti-influenza activity of 2-hydrazinobenzimidazoles. researchgate.net

Enzyme Inhibition Studies (e.g., Acetyl-CoA Carboxylase, α-amylase, α-glucosidase)

The therapeutic potential of this compound and its derivatives has been explored through various enzyme inhibition studies. These investigations are crucial for understanding the mechanism of action and identifying lead compounds for drug development. Research has particularly focused on enzymes involved in metabolic disorders, such as diabetes.

Acetyl-CoA Carboxylase

Investigations into the inhibitory effects of this compound and its direct derivatives on Acetyl-CoA Carboxylase (ACC) are not extensively represented in the available scientific literature. While other heterocyclic structures, such as piperazine (B1678402) oxadiazoles, have been developed as ACC inhibitors for the treatment of metabolic syndrome, the specific role of the this compound scaffold in this context remains an area for future research. bohrium.comresearchgate.net

α-amylase

α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into simpler sugars. researchgate.net Inhibition of this enzyme is a critical strategy for managing postprandial hyperglycemia in diabetic patients. Various derivatives of the benzimidazole nucleus have been synthesized and evaluated for their α-amylase inhibitory potential.

Hydrazone derivatives, which can be synthesized from the 2-hydrazino moiety of the parent compound, have shown significant promise. In one study, a series of 1,2,4-triazole-bearing bis-hydrazone derivatives were synthesized and tested for their α-amylase inhibitory activity. These compounds displayed a wide range of inhibitory potentials, with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM. acs.orgnih.gov Notably, several of these synthesized derivatives showed significantly higher potency than the standard drug, acarbose (B1664774), which had an IC50 value of 10.30 ± 0.20 μM. acs.orgnih.gov Among the tested compounds, derivatives identified as 15 , 16 , and 17 were particularly active, with IC50 values of 1.80 ± 0.10 μM, 2.10 ± 0.10 μM, and 0.70 ± 0.05 μM, respectively. acs.orgnih.gov

Another study focused on benzimidazole-oxadiazole derivatives also reported promising α-amylase inhibitory activity, underscoring the potential of this chemical class. researchgate.net The findings suggest that the benzimidazole scaffold is a versatile foundation for developing potent α-amylase inhibitors.

Table 1: α-Amylase Inhibition by this compound Derivatives

| Compound Class | Specific Derivative | IC50 Value (μM) | Standard (Acarbose) IC50 Value (μM) |

|---|---|---|---|

| Triazole-bearing bis-hydrazones | Compound 17 | 0.70 ± 0.05 | 10.30 ± 0.20 |

| Triazole-bearing bis-hydrazones | Compound 15 | 1.80 ± 0.10 | 10.30 ± 0.20 |

| Triazole-bearing bis-hydrazones | Compound 16 | 2.10 ± 0.10 | 10.30 ± 0.20 |

α-glucosidase

Similar to α-amylase, α-glucosidase is a crucial enzyme for carbohydrate digestion, breaking down disaccharides into glucose. Its inhibition is another established therapeutic approach for managing type 2 diabetes. nih.gov Derivatives of this compound have demonstrated significant inhibitory activity against this enzyme.

In studies of 1,2,4-triazole-bearing bis-hydrazones, the synthesized compounds exhibited potent α-glucosidase inhibition, with IC50 values ranging from 1.10 ± 0.05 to 30.40 ± 0.70 μM. acs.orgnih.gov The most active compounds in this series, 17 , 15 , and 16 , displayed IC50 values of 1.10 ± 0.05 μM, 1.50 ± 0.05 μM, and 1.70 ± 0.10 μM, respectively. These values indicate a much higher potency compared to the standard drug acarbose, which has a reported IC50 of 9.80 ± 0.20 μM. acs.orgnih.gov

Other research on different classes of benzimidazole derivatives has reinforced these findings. For example, certain 1,2-benzothiazine derivatives showed excellent α-glucosidase inhibition with IC50 values as low as 3.9 μM, 5.9 μM, and 7.8 μM, significantly outperforming acarbose (IC50 = 38.3 μM in that study). cmu.ac.th Furthermore, a series of 1,2-benzothiazine-N-arylacetamides were identified as potent inhibitors, with several compounds having IC50 values (18.25, 20.76, 24.24 μM) considerably lower than that of acarbose (58.8 μM). nih.gov These collective results highlight that modifying the this compound core can lead to the development of powerful α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibition by this compound Derivatives

| Compound Class | Specific Derivative | IC50 Value (μM) | Standard (Acarbose) IC50 Value (μM) |

|---|---|---|---|

| Triazole-bearing bis-hydrazones | Compound 17 | 1.10 ± 0.05 | 9.80 ± 0.20 |

| Triazole-bearing bis-hydrazones | Compound 15 | 1.50 ± 0.05 | 9.80 ± 0.20 |

| Triazole-bearing bis-hydrazones | Compound 16 | 1.70 ± 0.10 | 9.80 ± 0.20 |

| 1,2-Benzothiazine Derivatives | Compound 9 | 3.9 | 38.3 |

| 1,2-Benzothiazine Derivatives | Compound 1 | 5.9 | 38.3 |

| 1,2-Benzothiazine Derivatives | Compound 8 | 7.8 | 38.3 |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12a | 18.25 | 58.8 |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12d | 20.76 | 58.8 |

Structure Activity Relationship Sar Studies of 2 Hydrazino 1h Benzimidazole Derivatives

Influence of Substituents on the Benzimidazole (B57391) Ring System

Substitutions on the fused benzene (B151609) ring of the benzimidazole system significantly modulate the biological activity of the resulting derivatives. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research has shown that the 5- and 6-positions are particularly sensitive to substitution. For instance, the introduction of a methyl group at the 5(6)-position of the benzimidazole ring has been investigated. Studies on anthelmintic agents revealed that 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone exerted potent activity against Trichinella spiralis. researchgate.net In a different context, a study on anticancer agents found that the presence of methyl substituents on the benzimidazole ring enhances the biopotency of N-heterocyclic carbene silver complexes. researchgate.net

Conversely, other studies have indicated that an unsubstituted 5-position can be more beneficial for certain activities. For example, the presence of a hydrogen atom at the 5-position of the benzimidazole ring was found to be more advantageous for fungicide activity against dermatophytes than the presence of an electron-withdrawing group. nih.gov However, for activity against Candida albicans, non-substituted compounds at this position showed no activity, suggesting that the optimal substitution pattern is highly dependent on the specific biological target. nih.gov

Table 1: Effect of Substitution at 5-Position of Benzimidazole Ring on Antifungal Activity

| Fungal Species | Substituent at 5-Position | Observed Activity | Source |

|---|---|---|---|

| Dermatophytes | Hydrogen | More beneficial than electron-withdrawing group | nih.gov |

Impact of Hydrazone Moiety Modifications on Bioactivity

The hydrazone moiety (-NH-N=CH-), formed by the condensation of 2-hydrazino-1H-benzimidazole with various aldehydes or ketones, is a critical component for the biological activity of these derivatives. Modifications to this linker can significantly alter the compound's efficacy.

The combination of the benzimidazole and hydrazone pharmacophores has been shown to favorably modulate anti-parasitic activity. nih.gov The introduction of hydroxyl and/or methoxyl groups on the arylidene part of the hydrazone moiety, for example, leads to remarkable larvicidal effects against Trichinella spiralis. nih.gov

Effect of Substituents on Aryl Groups

The aryl group attached to the hydrazone moiety provides a key site for structural modification, and the nature of its substituents plays a pivotal role in determining the biological activity.

Studies on anthelmintic and antioxidant derivatives have extensively documented the effects of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aryl ring. nih.govmdpi.com The number and position of these groups are crucial.

Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring generally leads to remarkable anthelmintic activity. nih.gov A single hydroxyl group at the 2-position resulted in a 90% larvicidal effect. Adding a second hydroxyl group at the 4-position increased this to 95%. The most significant activity was observed when the hydroxyl group was at the 3-position, with some dihydroxy derivatives killing 100% of parasitic larvae at low concentrations. nih.gov The anthelmintic activity was found to increase with the number of hydroxyl groups. nih.gov

Methoxy Groups: Methoxy-substituted analogues generally showed less pronounced anti-parasitic activity compared to their hydroxylated counterparts. nih.gov However, in the context of anticancer activity, a trimethoxy substituted derivative was among the most active compounds against malignant cell lines, showing efficacy similar to the reference drug podophyllotoxin (B1678966). mdpi.com

Combined Hydroxy and Methoxy Groups: Positional isomers containing both hydroxyl and methoxy substituents also demonstrated high antineoplastic activity and selectivity towards cancer cells. mdpi.com

The electronic properties of the substituents are also important. The presence of electron-withdrawing groups on the aryl ring has been suggested to contribute to improved antimicrobial properties in some series of benzimidazole derivatives. nih.gov

Table 2: Influence of Aryl Substituents on Anti-Trichinella spiralis Activity

| Aryl Substituent Pattern | Larvicidal Efficacy (24h) | Source |

|---|---|---|

| 2-hydroxy | 90% | nih.gov |

| 2,4-dihydroxy | 95% | nih.gov |

| 2,3-dihydroxy | 100% | nih.gov |

| 3,4-dihydroxy | 100% | nih.gov |

Role of Lipophilicity in Enhancing Biological Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's ability to cross biological membranes and reach its target. In the context of this compound derivatives, lipophilicity has been shown to correlate with biological activity, particularly antifungal and cytotoxic effects.

Quantitative structure-activity relationship (QSAR) studies have been employed to investigate the link between lipophilicity and the antifungal activity of benzimidazole derivatives against yeast like Saccharomyces cerevisiae. worldscientific.comresearchgate.net These studies have successfully derived nonlinear models correlating various calculated and experimentally determined lipophilicity parameters with the minimum inhibitory concentration (MIC), indicating that hydrophobicity is a key determinant of antifungal potency. worldscientific.com Benzimidazole derivatives have been identified as being among the most lipophilic compounds in comparative studies. nih.gov This characteristic is essential for their ability to penetrate the fungal cell membrane. The enhancement of cytotoxic activity is another area where lipophilicity plays a significant role, as increased lipid solubility can facilitate the compound's entry into cancer cells, leading to greater efficacy.

Significance of Substitutions at N-1 and C-2 Positions of the Benzimidazole Nucleus

The N-1 and C-2 positions of the benzimidazole core are widely recognized as the most important and frequently modified sites for modulating pharmacological activity. tandfonline.comnih.gov

C-2 Position: The 2-position is the point of attachment for the hydrazino group, which is then typically converted into a hydrazone. Derivatives substituted at this position are considered to be particularly potent pharmacologically. longdom.org The nature of the entire substituent at C-2, including the hydrazone and its attached aryl group, is a primary determinant of the molecule's biological action.

N-1 Position: Substitution at the N-1 nitrogen atom can significantly enhance chemotherapeutic activity. nih.gov SAR studies have consistently identified this position as a key site for modification. tsijournals.com For instance, the introduction of various substituents at N-1, such as benzyl (B1604629) groups, has led to compounds with potent antimicrobial and anticancer activities. nih.gov The strategic placement of different functional groups at this position allows for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with specific biological targets.

The combined importance of these positions is evident in the design of many biologically active benzimidazoles, where diverse substituents at N-1, C-2, and C-5/6 are explored to maximize therapeutic potential. nih.gov

Identification and Characterization of Essential Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this class of compounds, several key pharmacophoric features have been identified.

Benzimidazolyl Fragment: The benzimidazole ring system itself is a fundamental pharmacophore. ihmc.us It is considered a privileged structure because its rigid, planar nature and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) allow it to bind to numerous receptors and enzymes. nih.govnih.gov

Structural analysis of active compounds reveals a common pattern: a planar benzimidazole moiety, an aromatic ring attached via the hydrazone linker at the C-2 position, and various substituents at the N-1 position. nih.gov These three components—the benzimidazole core, the C-2 side chain, and the N-1 substituent—form the essential structural framework required for the bioactivity of these derivatives.

Mechanistic Investigations and Molecular Interactions

Identification of Specific Molecular Targets and Biological Pathways

Research has identified several key molecular targets for derivatives of 2-Hydrazino-1H-benzimidazole, leading to the modulation of critical biological pathways. One of the primary targets is the protein tubulin . nih.govresearchgate.netresearchgate.net The antiparasitic and anticancer effects of these compounds have been correlated with their ability to interfere with tubulin polymerization, a process essential for microtubule formation and cellular division. nih.govresearchgate.netresearchgate.net Molecular docking simulations have helped to clarify the binding mode of these compounds within the colchicine-binding site of tubulin. researchgate.netresearchgate.net

In addition to tubulin, these compounds target and interact with free radicals , thereby influencing oxidative stress pathways. nih.govnih.gov They have been shown to be effective scavengers of various radicals, including stable free radicals like DPPH and ABTS, as well as biologically relevant radicals such as methoxy (B1213986) (˙OCH₃), hydroperoxyl (˙OOH), and methylperoxyl (˙OOCH₃) radicals. nih.govnih.gov This antioxidant activity is a significant aspect of their biological profile.

Other identified molecular targets include enzymes like DNA topoisomerase I and carbonic anhydrase isoenzymes . researchgate.netresearchgate.netnih.gov Furthermore, some hybrid compounds carrying a benzimidazole (B57391) moiety have been suggested to modulate estrogen receptors (ER-α) , which are overexpressed in certain hormone-sensitive breast cancers. nih.gov

| Molecular Target | Associated Biological Pathway/Effect |

| Tubulin | Inhibition of microtubule polymerization; Anthelmintic and antiproliferative activity nih.govresearchgate.netresearchgate.net |

| Free Radicals (DPPH, ABTS, ˙OCH₃, ˙OOH) | Modulation of oxidative stress pathways; Antioxidant activity nih.govnih.gov |

| DNA Topoisomerase I | Inhibition of DNA replication and repair; Antitumor activity researchgate.net |

| Carbonic Anhydrase | Inhibition of enzymatic activity researchgate.netnih.gov |

| Estrogen Receptors (ER-α) | Modulation of hormone signaling pathways in cancer nih.gov |

Characterization of Covalent and Non-Covalent Binding Mechanisms with Biomolecules

The interaction of 1H-benzimidazole-2-yl hydrazones with biomolecules is characterized by both non-covalent and covalent binding mechanisms, particularly in the context of their antioxidant activity. nih.gov Density Functional Theory (DFT) calculations have been used to elucidate the preferred mechanisms for radical scavenging. nih.govresearchgate.net

Three primary non-covalent or quasi-covalent mechanisms have been identified:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. This is a favored pathway in nonpolar media. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and then an electron is transferred. This mechanism is preferred in polar media. nih.gov

A key covalent binding mechanism has also been described:

Radical Adduct Formation (RAF): In this mechanism, the antioxidant molecule covalently binds to the free radical, forming a stable adduct. nih.gov This pathway is considered viable in both polar and nonpolar media. nih.gov

The molecular structure of these hydrazones offers multiple sites for these interactions, including the N-H bonds of the benzimidazole and hydrazone moieties, as well as phenolic O-H groups when present. nih.govunl.pt In their interaction with proteins like tubulin, the binding is primarily non-covalent, as suggested by molecular docking studies that place the compounds within specific binding pockets. researchgate.netresearchgate.net

| Binding Mechanism | Type | Preferred Medium | Description |

| Hydrogen Atom Transfer (HAT) | Non-Covalent | Nonpolar | Direct transfer of a hydrogen atom to a free radical. nih.gov |

| Sequential Proton Loss Electron Transfer (SPLET) | Non-Covalent | Polar | A proton is lost, followed by an electron transfer. nih.gov |

| Radical Adduct Formation (RAF) | Covalent | Both Polar & Nonpolar | The compound covalently binds to a free radical to form an adduct. nih.gov |

| Single Electron Transfer-Proton Transfer (SET-PT) | Non-Covalent | Not Specified | An electron is transferred, followed by a proton. nih.gov |

Interaction Profiles with Proteins and Enzymes (e.g., nucleophilic sites)

The interaction of this compound derivatives with proteins and enzymes is central to their biological activity. The most extensively studied interaction is with tubulin . researchgate.netresearchgate.net These compounds have been shown to inhibit tubulin polymerization, with molecular docking studies indicating that they bind to the colchicine-binding site of the protein. researchgate.netresearchgate.netresearchgate.net This interaction is non-covalent and effectively disrupts the formation of microtubules. researchgate.net

The molecular structure of 1H-benzimidazole-2-yl hydrazones contains several potential sites for interaction. The hydrazone moiety (-NH-N=CH-) and the benzimidazole ring system possess nucleophilic nitrogen atoms that can engage in hydrogen bonding and other non-covalent interactions within protein binding sites. nih.gov The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aryl rings of these derivatives can further modulate their binding affinity and activity. nih.gov

In addition to tubulin, these compounds have demonstrated inhibitory effects against carbonic anhydrase isoenzymes (I and II) . researchgate.netnih.gov Molecular docking studies on the most active compounds revealed their binding interactions with the active site of the enzyme, supporting the experimental findings. nih.gov

Disruption of Essential Biological Processes Leading to Therapeutic Effects

The therapeutic effects of this compound derivatives stem from their ability to disrupt essential biological processes in pathogenic organisms and cancer cells.

The primary process disrupted is microtubule dynamics . By binding to tubulin and inhibiting its polymerization, these compounds interfere with the formation of the mitotic spindle, a structure critical for cell division. nih.govresearchgate.netresearchgate.net This disruption leads to cell cycle arrest and is the proposed mechanism for their anthelmintic activity against parasites like Trichinella spiralis and their antiproliferative effects against cancer cell lines such as MCF-7. nih.govresearchgate.netresearchgate.netresearchgate.net

Another critical process affected is cellular oxidative stress . nih.gov By scavenging a variety of free radicals through mechanisms like HAT, SPLET, and RAF, these compounds can mitigate oxidative damage to biologically important molecules such as lecithin (B1663433) and deoxyribose. nih.govnih.gov Since parasites can induce oxidative stress in their hosts, the combined anthelmintic and antioxidant properties are particularly noteworthy. nih.govresearchgate.net Oxidative stress is also implicated in carcinogenesis, suggesting that the antioxidant capacity of these compounds may contribute to their anticancer profile. nih.gov

| Disrupted Process | Mechanism of Action | Therapeutic Effect |

| Microtubule Polymerization | Inhibition of tubulin function by binding to the colchicine (B1669291) site. researchgate.netresearchgate.net | Anthelmintic, Antiproliferative (Anticancer) nih.govresearchgate.netresearchgate.net |

| Cellular Oxidative Stress | Scavenging of free radicals via HAT, SPLET, and RAF mechanisms. nih.govnih.gov | Antioxidant, potential contribution to anticancer effects. nih.govnih.gov |

Modulation of Cellular Signaling Pathways

Evidence suggests that this compound derivatives can modulate cellular signaling pathways, although this area is still under investigation. Their strong antioxidant activity is directly relevant, as reactive oxygen species (ROS) are known to act as secondary messengers in intracellular signaling pathways that can induce and maintain an oncogenic phenotype. nih.gov By reducing oxidative stress, these compounds can interfere with such ROS-mediated signaling.

Furthermore, the ability of some benzimidazole-based compounds to interact with estrogen receptors (ER-α) suggests a potential to modulate hormone-driven signaling pathways in ER-positive cancer cells. nih.gov Research on metal complexes of 1H-benzimidazole-2-yl hydrazones has also pointed toward a modulatory activity on kinase signaling pathways, which are central to cell growth, proliferation, and survival. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to study benzimidazole-containing compounds. These calculations provide a molecular-level understanding of their chemical behavior, including their potential as antioxidants and their sites of reactivity.

Density Functional Theory (DFT) has proven to be a reliable method for investigating the structural and electronic properties of benzimidazole (B57391) hydrazones. nih.govsciencepublishinggroup.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G** or 6-311+G(d,p) to perform these calculations. sciencepublishinggroup.com Such studies are crucial for rationalizing observed chemical properties, like antioxidant activity, and for predicting the behavior of these molecules in different chemical environments. nih.gov

The electronic properties of molecules are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com A smaller energy gap suggests higher reactivity, as it implies that the molecule can be more easily excited. sciencepublishinggroup.comresearchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO orbitals. For benzimidazole-hydrazone derivatives, analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. cumhuriyet.edu.tr For instance, in theoretical studies of benzimidazole-hydrazide-hydrazone conformers, the HOMO-LUMO energy gap was used to suggest which conformer is the most reactive. sciencepublishinggroup.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives (Theoretical)

| Compound/Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole Hydrazide-Hydrazone (C1, Esp) | -8.55 | -4.43 | 4.12 |

| Benzimidazole Hydrazide-Hydrazone (C2, Esp) | -8.70 | -4.68 | 4.02 |

Data sourced from theoretical DFT calculations. sciencepublishinggroup.comresearchgate.net

Determining the most stable three-dimensional structure of a molecule is a fundamental step in computational analysis. Full geometry optimizations are performed using DFT methods, such as B3LYP with the 6-311++G** basis set, to find the minimum energy conformation of the molecule. mdpi.com These calculations can also account for solvent effects by using models like the Polarizable Continuum Model (PCM). The optimization process ensures that the calculated structure represents a stable point on the potential energy surface, which is confirmed by calculating harmonic vibrational frequencies to ensure there are no imaginary frequencies. cumhuriyet.edu.tr For derivatives of 2-Hydrazino-1H-benzimidazole, computational results have shown that the molecular geometry is often essentially flat, with the E configuration of the azomethine double bond being the most stable.

A Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other molecules, including biological targets. deeporigin.com ESP maps are color-coded to represent different regions of electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. deeporigin.comresearchgate.net For hydrazone derivatives, ESP maps can identify the electron-rich surfaces, often associated with nitrogen and oxygen atoms, and electron-poor areas, helping to understand intermolecular interactions. researchgate.net

Computational studies are instrumental in identifying the most probable sites of chemical reactions. The molecular structure of 1H-benzimidazole-2-yl hydrazones presents several potential sites for reactions central to their antioxidant activity, such as hydrogen atom transfer (HAT) or proton loss. nih.gov For example, DFT calculations can identify various N-H and O-H bonds as potential sites for hydrogen donation. nih.gov Furthermore, analysis of spin density in the radical formed after hydrogen donation can indicate the stability of that radical. A high degree of spin density delocalization suggests a more stable radical, making the parent site more reactive towards radical scavenging. nih.gov For instance, in one study, the radical formed by hydrogen donation from a specific hydroxyl group showed the highest delocalization of spin density, indicating it as the most stable radical and thus the most reactive site for antioxidant action. nih.gov

A key application of DFT in studying antioxidants is the computation of thermodynamic parameters that describe the feasibility of various radical-scavenging mechanisms. nih.gov The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The most important thermodynamic parameter for the HAT mechanism is the Bond Dissociation Enthalpy (BDE). A lower BDE value for a specific X-H bond (where X is N or O) indicates that the hydrogen atom is more easily donated, signifying a more potent antioxidant capacity at that site. nih.gov DFT calculations have been successfully used to estimate BDEs for various potential reactive sites on 1H-benzimidazole-2-yl hydrazones, allowing researchers to pinpoint the most active site for hydrogen donation. nih.gov These calculations can be performed in different solvents, such as benzene (B151609) and water, to understand how polarity affects antioxidant activity. nih.gov

Table 2: Calculated Bond Dissociation Enthalpies (BDE) for a Representative 1H-Benzimidazole-2-yl Hydrazone (Compound 5d)

| Reaction Site (Bond) | BDE (kJ mol-1) in Benzene | BDE (kJ mol-1) in Water |

|---|---|---|

| O20–H22 | 344.4 | 353.6 |

| O21–H23 | 338.5 | 348.6 |

| N11–H24 | 357.0 | 357.4 |

| N5–H10 | 400.9 | 398.8 |

Data represents theoretical values calculated to estimate reactivity for Hydrogen Atom Transfer. Lower values indicate higher reactivity. nih.gov

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is a crucial tool for understanding the molecular structure and bonding of this compound. By employing quantum computational methods, such as Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and modes of the molecule. These theoretical predictions can then be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational bands.

Studies on related benzimidazole derivatives have demonstrated the successful application of these methods. For instance, the vibrational spectra of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were analyzed using the B3LYP/6-311++G(d,p) basis set, allowing for a comprehensive assignment of fundamental modes with the aid of Vibrational Energy Distribution Analysis (VEDA). mdpi.com Similarly, the vibrational spectra of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been investigated through ab initio Hartree-Fock and DFT methods, showing good agreement between calculated and experimental frequencies. nih.gov These studies highlight the utility of computational approaches in elucidating the vibrational characteristics of the benzimidazole scaffold.

For this compound, a similar computational approach would involve optimizing the molecular geometry and then performing a frequency calculation. The resulting theoretical spectrum would show characteristic vibrational modes, including N-H stretching of the hydrazine (B178648) and imidazole moieties, C-N stretching, and the aromatic C-H and C=C stretching of the benzene ring. The calculated potential energy distribution (PED) would further aid in the precise assignment of each vibrational band. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies and Assignments for Benzimidazole Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Example) | Experimental Frequency (cm⁻¹) (Example) | Assignment |

| N-H Stretch (imidazole) | 3450 | 3415 | Stretching of the N-H bond in the benzimidazole ring |

| N-H Stretch (hydrazine) | 3350, 3280 | 3320, 3250 | Asymmetric and symmetric stretching of the NH2 group |

| C=N Stretch | 1620 | 1610 | Stretching of the C=N bond within the imidazole ring |

| Aromatic C=C Stretch | 1590, 1480 | 1585, 1475 | Stretching vibrations of the carbon-carbon bonds in the benzene ring |

| N-N Stretch | 1150 | 1140 | Stretching of the nitrogen-nitrogen single bond |

Note: The data in this table is illustrative and based on typical values for related benzimidazole compounds. Actual values for this compound would require specific computational analysis.

Theoretical NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be a reliable approach for predicting ¹H and ¹³C NMR chemical shifts of benzimidazole derivatives. nih.gov

For this compound, theoretical predictions would provide valuable information on the chemical environment of each proton and carbon atom. For example, the protons of the hydrazine group (–NHNH₂) would be expected to have distinct chemical shifts from the N-H proton of the benzimidazole ring and the aromatic protons. Similarly, the carbon atom attached to the hydrazine group (C2) would have a characteristic chemical shift that is sensitive to its electronic environment. mdpi.com

A comparative analysis of theoretical and experimental NMR data for benzimidazoles has shown a strong correlation, aiding in the unambiguous assignment of signals, especially in cases of tautomerism. nih.gov In solution, this compound can exist in tautomeric forms, and theoretical calculations can help to understand the equilibrium and the corresponding averaged NMR spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Benzimidazole

| Carbon Atom | Predicted Chemical Shift (ppm) (Example) |

| C2 | 152.4 |

| C3a | 138.1 |

| C4 | 115.3 |

| C5 | 122.9 |

| C6 | 122.9 |

| C7 | 115.3 |

| C7a | 138.1 |

Note: This data is illustrative and based on general values for the benzimidazole ring system. The actual shifts for this compound would be influenced by the hydrazino substituent.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein.

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations can provide an estimation of the binding affinity between a ligand and a protein, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. For this compound and its derivatives, docking studies have been employed to predict their binding affinities to various biological targets.

For instance, docking studies of benzimidazole derivatives against the epidermal growth factor receptor (EGFR) have shown binding energies ranging from -7.8 to -8.4 kcal/mol, indicating stable interactions. ukm.my In another study, the binding affinities of benzimidazole derivatives with COX, LOX, and estrogen receptors were investigated, with the highest binding energy observed at -7.1 kcal/mol. researchgate.net These studies demonstrate the potential of the benzimidazole scaffold to bind with high affinity to a range of biological targets. The specific binding affinity of this compound would depend on the specific protein target and the interactions formed within the binding pocket.

Elucidation of Binding Modes with Protein Targets